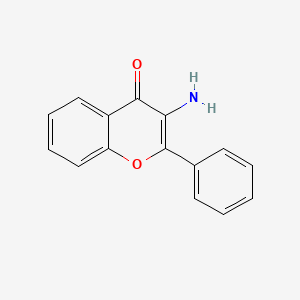

3-Amino-2-phenyl-4H-chromen-4-one

Overview

Description

3-Amino-2-phenyl-4H-chromen-4-one is a compound with the molecular formula C15H11NO2 . It is also known by other names such as 3-AMINO-2-PHENYL-4H-1-BENZOPYRAN-4-ONE and 4H-1-BENZOPYRAN-4-ONE, 3-AMINO-2-PHENYL .

Synthesis Analysis

The chroman-4-one framework, to which 3-Amino-2-phenyl-4H-chromen-4-one belongs, is a significant structural entity in medicinal chemistry. It acts as a major building block in a large class of medicinal compounds . A series of 2-Phenyl-4H-chromen-4-one and its derivatives have been designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Molecular Structure Analysis

The chroman-4-one framework is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B). The absence of a C2-C3 double bond in the chroman-4-one skeleton makes it different from chromone .Chemical Reactions Analysis

Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . A series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-phenyl-4H-chromen-4-one is 237.2533 .Scientific Research Applications

Synthetic Methodology

Research has demonstrated environmentally benign and diversity-oriented protocols for synthesizing medicinally privileged chromene derivatives. For instance, a study detailed a one-pot, three-component condensation approach for creating 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes using diethylamine as an efficient organocatalyst under ambient conditions, highlighting the process's practical utility due to its high yields and avoidance of conventional purification methods (Pandit et al., 2016).

Sensor Development

Chromene-based compounds have been developed as selective colorimetric sensors for metal ions in aqueous solutions, exemplified by the synthesis of a chromene derivative that undergoes a color change in the presence of Cu2+, demonstrating its application as a practical test strip for detecting copper ions (Jo et al., 2014).

Organocatalysis

Studies have explored the use of novel organocatalysts for the synthesis of chromene derivatives. For example, potassium phthalimide-N-oxyl was utilized as a new organocatalyst in a clean, transition metal-free approach to prepare diverse 2-amino-4H-chromene derivatives in water, offering many advantages including short reaction time and high yields (Dekamin et al., 2013).

Chemical Genetics

Chemical genetics approaches have been employed to discover apoptosis inducers among chromene derivatives, leading to the identification of compounds with potent anticancer activity and elucidation of their molecular targets, demonstrating the approach's utility in anticancer drug research (Cai et al., 2006).

Potential Pharmacological Agents

Research into chromene derivatives has led to the discovery of compounds with significant pharmacological potential. For instance, the synthesis of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives has shown potent cytotoxic activity against colorectal cancer cell lines, inducing apoptosis through the modulation of pro- and anti-apoptotic gene expressions (Ahagh et al., 2019).

Mechanism of Action

Future Directions

Considering the versatility of chromanone, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . These compounds, exhibiting multiple pharmacological activities, can be further taken as a lead for the development of potent drugs for the treatment of Alzheimer’s disease .

properties

IUPAC Name |

3-amino-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c16-13-14(17)11-8-4-5-9-12(11)18-15(13)10-6-2-1-3-7-10/h1-9H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFXTDDPSAJSFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50219342 | |

| Record name | 3-Amino-2-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6928-56-9 | |

| Record name | 3-Amino-2-phenylchromen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC65031 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Amino-2-phenyl-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50219342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINO-2-PHENYLCHROMEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TKD7LKT48 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

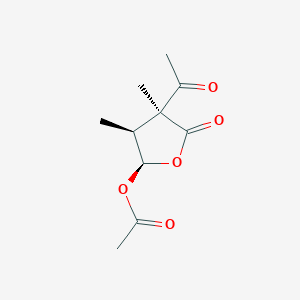

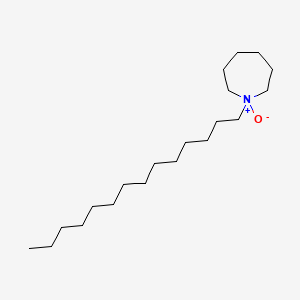

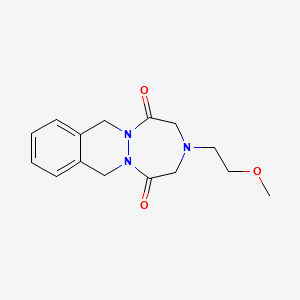

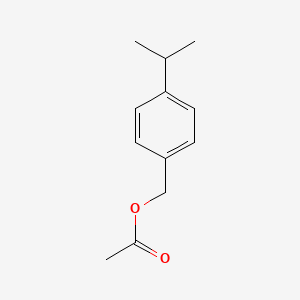

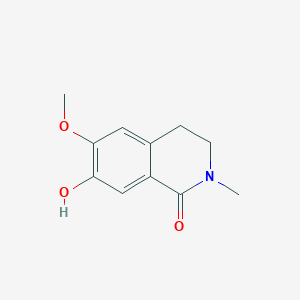

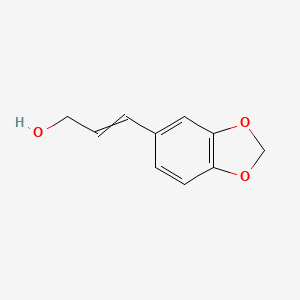

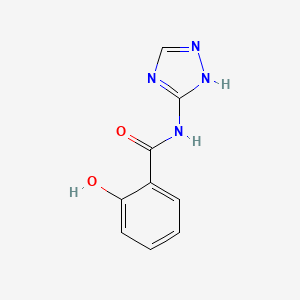

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis method described in the research for 3-hydroxy and 3-amino-2-phenyl-4H-chromen-4-one?

A1: The research highlights a novel, convenient, and efficient one-pot synthesis method for 3-hydroxy and 3-amino-2-phenyl-4H-chromen-4-one derivatives []. This method utilizes 3-nitro-2H-chromene derivatives as starting materials and employs diethyl-4-ethoxy-3-(hydroxyimino)-2-phenylchroman-4-ylphosphonate in refluxing ethanol. This approach offers a significant improvement over previous multi-step synthesis routes, potentially simplifying the production process for these compounds. Additionally, the research utilized microwave irradiation, which generally accelerates reaction rates and can lead to higher yields compared to conventional heating methods [].

Q2: How were the synthesized compounds characterized in the study?

A2: The synthesized 3-hydroxy and 3-amino-2-phenyl-4H-chromen-4-one derivatives were structurally characterized using X-ray diffraction (XRD) methods []. XRD provides detailed information about the crystallographic structure of the molecules, confirming their identity and purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-[(1-ethylcyclopentyl)-(2-hydroxyethyl)carbamoyl]phenyl]-2-hydroxy-butyl]-N-(2-hydroxyethyl)-5-methyl-N-(1-methyl-1-phenyl-ethyl)benzamide](/img/structure/B1213834.png)

![4-chloro-N-[[(4,6-dimethyl-2-pyrimidinyl)thio]methyl]benzamide](/img/structure/B1213836.png)

![N,N-bis(2-chloroethyl)-N-methyl-N-[(1-methyl-4-nitro-5-imidazolyl)methyl]ammonium chloride](/img/structure/B1213838.png)

![Benzo[f]quinoxaline](/img/structure/B1213846.png)